molecular formula C15H24N2O3S2 B11337941 N-(3-methylbutyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-(3-methylbutyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11337941
M. Wt: 344.5 g/mol
InChI Key: XMPCGZPYIYQENG-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include piperidine, thiophene-2-sulfonyl chloride, and 3-methylbutylamine. The synthesis could involve:

    Formation of the piperidine ring: This can be achieved through cyclization reactions.

    Introduction of the thiophene-2-sulfonyl group: This step might involve sulfonylation reactions using thiophene-2-sulfonyl chloride.

    Attachment of the 3-methylbutyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of functional groups to higher oxidation states.

    Reduction: This could involve the reduction of sulfonyl groups to sulfides.

    Substitution: This might include nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in the presence of the thiophene-2-sulfonyl group, which might confer specific biological or chemical properties not found in other similar compounds.

Properties

Molecular Formula

C15H24N2O3S2

Molecular Weight

344.5 g/mol

IUPAC Name

N-(3-methylbutyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C15H24N2O3S2/c1-12(2)7-8-16-15(18)13-5-3-9-17(11-13)22(19,20)14-6-4-10-21-14/h4,6,10,12-13H,3,5,7-9,11H2,1-2H3,(H,16,18)

InChI Key

XMPCGZPYIYQENG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

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